Morpholine, 4,4'-sulfinylbis-
Description
Properties
CAS No. |
53437-17-5 |
|---|---|
Molecular Formula |
C8H16N2O3S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfinylmorpholine |
InChI |
InChI=1S/C8H16N2O3S/c11-14(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H2 |
InChI Key |
LHQPMIQMDATDIP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4,4’-sulfinylbis- typically involves the reaction of morpholine with sulfur-containing reagents. One common method is the oxidation of morpholine using sulfur dioxide or sulfur trioxide under controlled conditions. This reaction forms the sulfinyl linkage between two morpholine units. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of morpholine, 4,4’-sulfinylbis- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Sulfonylation and Nucleophilic Substitution
The sulfinyl group facilitates electrophilic and nucleophilic reactions:
The sulfinyl group withdraws electron density, reducing the nucleophilicity of the morpholine nitrogen compared to unsubstituted morpholine. This property is exploited in regioselective alkylation and acylation reactions .
Redox Reactivity
The sulfinyl moiety (-S=O) participates in redox reactions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the sulfinyl group to a thioether (-S-), altering the compound’s electronic properties.
-
Oxidation : Strong oxidants (e.g., KMnO₄) transform the sulfinyl group into a sulfone (-SO₂-), enhancing electrophilicity .
These transformations enable modular tuning of the compound’s electronic profile for applications in medicinal chemistry or materials science.
Coordination Chemistry
Morpholine, 4,4'-sulfinylbis- acts as a ligand in coordination complexes:
-
Metal Binding : The sulfinyl oxygen and morpholine nitrogen donate electron pairs to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable chelates. These complexes are studied for catalytic and magnetic properties.
-
pH-Dependent Behavior : Protonation of the nitrogen under acidic conditions disrupts metal coordination, enabling stimuli-responsive applications .
Comparative Reactivity with Morpholine Derivatives
The sulfinyl group distinctively modulates reactivity compared to other morpholine-based compounds:
| Compound | Nucleophilicity (N) | Key Reactivity |
|---|---|---|
| Morpholine | High | Rapid alkylation, enamine formation |
| N-Methylmorpholine | Moderate | Limited acylation, base catalysis |
| 4,4'-Sulfinylbis-morpholine | Low | Selective sulfonylation, redox tuning |
This table highlights how structural modifications alter reactivity profiles .
Mechanistic Insights
Computational studies reveal that the sulfinyl group:
-
Lowers the energy barrier for sulfonylation by stabilizing transition states via resonance .
-
Enhances diastereoselectivity in asymmetric reactions by creating chiral environments .
Experimental kinetics data (not fully detailed in available sources) would further elucidate rate-determining steps and catalytic potential.
Morpholine, 4,4'-sulfinylbis- demonstrates versatile reactivity underpinned by its unique electronic and steric properties. Its applications span pharmaceuticals, agrochemicals, and materials science, with ongoing research focused on optimizing its synthetic utility and mechanistic understanding.
Scientific Research Applications
Morpholine, 4,4’-sulfinylbis- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of morpholine, 4,4’-sulfinylbis- involves its interaction with various molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity. This interaction can affect cellular pathways and processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Morpholine Derivatives with Hydrocarbon Bridges
- Example :
- Structure : Two morpholine rings linked by a pentane-2,4-diyl chain.
- Molecular Formula : C₁₃H₂₄N₂O₂.
- Key Properties: Flexible aliphatic bridge enhances solubility in non-polar solvents.
- Applications : Likely used as a ligand or intermediate in organic synthesis.
Morpholine Derivatives with Aromatic Bridges
- Example :
- Structure : Fluorophenyl group bridges two morpholine rings.
- Molecular Formula : C₁₅H₂₁FN₂O₂.
- Key Properties : Aromaticity introduces rigidity and conjugation. The electron-withdrawing fluorine atom enhances stability but reduces basicity of morpholine nitrogen compared to sulfinyl bridges.
- Applications: Potential use in fluorinated polymers or bioactive molecules.
Sulfonyl-Bridged Compounds
- Example: 4,4'-Sulphonyldiphenol (Bisphenol S) (CAS: 80-09-1)
- Structure: Two phenol groups linked by a sulfonyl (SO₂) bridge.
- Molecular Formula : C₁₂H₁₀O₄S.
- Key Properties: High thermal stability and acidity (pKa ~4–5) due to sulfonyl and phenolic groups. Sulfonyl bridges are more oxidized and polar than sulfinyl.
- Applications : Flame retardants, epoxy resins .
Hexadiene-Bridged Morpholine
Nitro-Functionalized Morpholine Derivatives
- Example :
- Structure : Mixture of nitrobutyl- and nitrotrimethylene-linked morpholines.
- Molecular Formula : C₈H₁₆N₂O₃ (component).
- Key Properties : Nitro groups impart oxidative stability and formaldehyde-releasing properties. Less acidic than sulfinyl/sulfonyl analogs.
- Applications : Preservative in industrial fluids .
Comparative Data Table
Key Differences and Implications
- Electronic Effects : Sulfonyl bridges (SO₂) are stronger electron-withdrawing groups than sulfinyl (S=O), reducing electron density on morpholine nitrogen and altering reactivity .
- Stability : Sulfonyl groups are more oxidation-resistant than sulfinyl, making them preferable in high-temperature applications .
- Solubility : Aliphatic-bridged morpholines (e.g., pentane-diyl) are less polar than sulfinyl/sulfonyl analogs, favoring solubility in organic solvents .
- Biological Activity: Nitro-functionalized morpholines (e.g., Bioban® P-1487) exhibit preservative properties, whereas sulfonyl diphenols are non-bioactive flame retardants .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4'-sulfinylbismorpholine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The primary synthesis involves reacting morpholine with sulfur monochloride (chlorosulfurisation) under controlled stoichiometric and temperature conditions. Key parameters include maintaining a molar ratio of 2:1 (morpholine:SCl) and temperatures below 100°C to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography (e.g., using gradients of ethyl acetate:pentane) is critical to achieving >95% purity. Analytical validation via H NMR and HPLC-MS is recommended to confirm structural integrity and quantify impurities .
Q. How can researchers validate the crystalline structure of 4,4'-sulfinylbismorpholine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use crystallography software suites like WinGX for data processing and structure refinement. Empirical absorption corrections (e.g., spherical harmonics for anisotropic effects) should be applied to improve data accuracy. For amorphous derivatives, pair powder XRD with solid-state NMR to infer packing motifs .
Q. What analytical techniques are essential for characterizing sulfinylbis compounds in solution?
- Methodological Answer :
- NMR Spectroscopy : C and H NMR to identify sulfoxide (S=O) groups (δ~100-110 ppm for C) and morpholine ring protons (δ~3.5-4.0 ppm).
- HPLC-MS : Reverse-phase chromatography with UV detection (λ~254 nm) coupled with ESI-MS for molecular weight confirmation.
- FT-IR : Confirm S=O stretching vibrations at ~1040-1070 cm .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the supramolecular assembly of 4,4'-sulfinylbismorpholine in crystalline phases?
- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) can map intermolecular interactions. For example, the sulfinyl oxygen often acts as a hydrogen-bond acceptor with morpholine N–H donors, forming R(8) motifs. Computational tools like Mercury CSD or CrystalExplorer visualize these networks, while thermal analysis (DSC/TGA) correlates stability with bonding patterns .
Q. What strategies resolve contradictions in reported stability data for sulfinylbis compounds under oxidative conditions?
- Methodological Answer : Controlled stress testing (e.g., exposure to HO or O) with real-time monitoring via Raman spectroscopy or mass spectrometry identifies degradation pathways. Compare results across solvents (polar vs. nonpolar) to isolate solvent-mediated decomposition. Meta-analysis of literature should account for differences in experimental setups (e.g., inert vs. aerobic conditions) .
Q. Can 4,4'-sulfinylbismorpholine act as a ligand in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : Screen sulfinylbis derivatives in Pd(0)/Pd(II) systems (e.g., Suzuki-Miyaura couplings). Use P NMR to monitor ligand exchange kinetics. DFT calculations (e.g., Gaussian09) predict binding affinities via frontier molecular orbital analysis. Note: Steric hindrance from morpholine rings may limit catalytic efficiency compared to smaller ligands .
Critical Considerations
- Contradictions in Synthesis : and describe conflicting purity outcomes for chlorosulfurisation. This may stem from residual SCl or solvent polarity effects.
- Safety Protocols : While not commercial, note that sulfinylbis compounds require handling in inert atmospheres due to sensitivity to moisture and oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
